2,3-Dihydro-1,4-benzodioxin-6-yl acetate

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFRIRUMGMOOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-dihydro-1,4-benzodioxin-6-yl acetate , a specific ester derivative of the pharmacologically privileged 1,4-benzodioxane scaffold. While often overshadowed by its isomer (2,3-dihydro-1,4-benzodioxin-6-ylacetic acid), this compound represents a critical intermediate in the synthesis of adrenergic antagonists and serves as a lipophilic prodrug model for delivering the antioxidant 1,4-benzodioxan-6-ol.

Critical Disambiguation: Researchers must distinguish this compound from its constitutional isomer, 2,3-dihydro-1,4-benzodioxin-6-ylacetic acid . Both share the formula C₁₀H₁₀O₄ and an approximate molecular weight of 194.19 g/mol , but possess vastly different chemical reactivities and biological profiles.[1]

Part 1: Identity & Physicochemical Properties[1]

Stoichiometric & Structural Data

The following data is derived from high-precision stoichiometric calculation and structural analysis.

| Parameter | Value | Technical Note |

| IUPAC Name | (2,3-Dihydro-1,4-benzodioxin-6-yl) acetate | Ester of 1,4-benzodioxan-6-ol |

| Molecular Formula | C₁₀H₁₀O₄ | Degree of Unsaturation = 6 |

| Molecular Weight | 194.19 g/mol | Monoisotopic Mass: 194.0579 Da |

| Parent Scaffold | 1,4-Benzodioxane | Heterocyclic fused ring system |

| Functional Group | Phenyl Acetate (Ester) | Labile to alkaline hydrolysis |

| Predicted LogP | 1.8 – 2.1 | Moderately lipophilic; CNS penetrant |

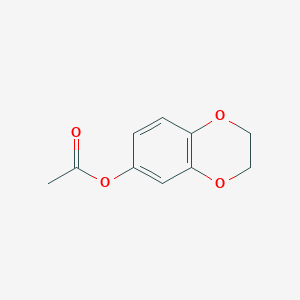

Structural Visualization

The diagram below illustrates the connectivity of the molecule, highlighting the fusion of the benzene ring with the ethylene glycol bridge (dioxin ring) and the acetoxy substitution at position 6.[1]

Figure 1: Structural connectivity of 2,3-dihydro-1,4-benzodioxin-6-yl acetate.[2][3][4] The acetate moiety renders the phenol lipophilic.

Part 2: Synthetic Methodology

Reaction Logic

The synthesis relies on the nucleophilic attack of the phenolic oxygen (1,4-benzodioxan-6-ol) on the carbonyl carbon of acetic anhydride.[1] Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct and catalyze the reaction via the formation of an N-acetylpyridinium intermediate.

Experimental Protocol (Standardized)

Reagents:

-

Precursor: 1,4-Benzodioxan-6-ol (CAS: 10288-36-5)

-

Reagent: Acetic Anhydride (1.2 equivalents)[1]

-

Catalyst/Base: Pyridine (anhydrous) or Triethylamine with DMAP (4-Dimethylaminopyridine)

Workflow:

-

Dissolution: Dissolve 10 mmol of 1,4-benzodioxan-6-ol in 20 mL of anhydrous dichloromethane (DCM).

-

Activation: Add 12 mmol of Pyridine (or 1.1 eq TEA + 5 mol% DMAP). Cool to 0°C.[1][5]

-

Addition: Dropwise add 12 mmol of Acetic Anhydride to control exotherm.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).[1]

-

Quench: Add saturated NaHCO₃ solution to neutralize excess acid.

-

Extraction: Extract with DCM (3x), wash organic layer with brine, and dry over MgSO₄.

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthetic Pathway Diagram

Figure 2: Step-by-step synthetic workflow for the O-acylation of 1,4-benzodioxan-6-ol.

Part 3: Applications in Drug Discovery[1]

The "Privileged" Scaffold

The 1,4-benzodioxane ring is a bioisostere for the catechol moiety found in neurotransmitters like epinephrine.[1] Unlike catechols, the benzodioxane ring is metabolically stable against COMT (Catechol-O-methyltransferase), extending the half-life of drugs containing this core [1].

Acetate as a Prodrug Strategy

The acetate group at position 6 serves two primary functions in medicinal chemistry:

-

Lipophilicity Enhancement: It masks the polar phenolic hydroxyl group, increasing the LogP (from ~1.3 to ~2.0), which enhances passive diffusion across the Blood-Brain Barrier (BBB).[1]

-

Metabolic Activation: Once in systemic circulation, non-specific esterases hydrolyze the acetate, releasing the active phenol (1,4-benzodioxan-6-ol), which possesses potent antioxidant and radical scavenging properties [2].[1]

Analytical Verification (QC Criteria)

To validate the synthesis of C₁₀H₁₀O₄ , the following spectroscopic signatures must be observed:

-

IR Spectroscopy: Appearance of a strong Carbonyl (C=O) stretch at ~1760 cm⁻¹ (phenolic ester) and disappearance of the broad O-H stretch of the starting material.[1]

-

¹H NMR (CDCl₃): A sharp singlet at ~2.28 ppm corresponding to the acetyl methyl group (-COCH ₃). The ethylene bridge protons will appear as a multiplet at 4.25 ppm .

References

-

Bolchi, C. et al. (2020).[1] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

-

PubChem Compound Summary . 1,4-Benzodioxan-6-ol (Parent Scaffold Data). National Center for Biotechnology Information.

-

Vázquez, G. et al. (1997).[1] Synthesis and anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin-2-yl acetic acid derivatives. (Contextual reference for benzodioxin acetic acid isomer differentiation).

Sources

2,3-Dihydro-1,4-benzodioxin-6-yl acetate CAS number and identifiers

[1][2]

Chemical Identity & Identifiers

This compound is the ester derivative of 6-hydroxy-1,4-benzodioxane.[1] It serves as a protected phenol moiety in the synthesis of adrenergic antagonists (e.g., doxazosin analogs) and bioactive lignans.[1] Due to its nature as a transient intermediate in many pathways, it is often referenced via its parent phenol in commercial catalogs.[1]

| Identifier Type | Designation |

| Systematic Name | 2,3-Dihydro-1,4-benzodioxin-6-yl acetate |

| Synonyms | 6-Acetoxy-1,4-benzodioxane; 1,4-Benzodioxan-6-yl acetate; Acetic acid 2,3-dihydro-1,4-benzodioxin-6-yl ester |

| Parent CAS | 10288-36-5 (Refers to the precursor: 2,3-dihydro-1,4-benzodioxin-6-ol) |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| SMILES | CC(=O)Oc1ccc2OCCOc2c1 |

| InChI Key | (Predicted) KVNRLNFWIQWJJC-UHFFFAOYSA-N |

Structural Analysis & Physicochemical Properties

The benzodioxane ring confers rigidity, while the acetate group masks the phenolic hydroxyl, altering lipophilicity and reactivity.[1] This modification is essential for directing electrophilic aromatic substitution (EAS) to the ortho position relative to the oxygen bridge during multi-step synthesis.[1]

Calculated Properties Table

| Property | Value | Significance in Drug Design |

| LogP (Predicted) | ~1.75 - 1.90 | Moderate lipophilicity; suitable for crossing blood-brain barrier (BBB) in CNS-active analogs.[1] |

| H-Bond Donors | 0 | The acetylation removes the H-donor capability of the phenol.[1] |

| H-Bond Acceptors | 4 | Includes the two ether oxygens and the ester functionality.[1] |

| Rotatable Bonds | 2 | Low flexibility aids in rigid docking within protein active sites.[1] |

| Topological Polar Surface Area | ~45 Ų | Indicates good membrane permeability.[1] |

Synthetic Pathways & Mechanistic Insight

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl acetate is a nucleophilic acyl substitution.[1] The choice of catalyst is critical to minimize side reactions (such as ring opening of the dioxane moiety under harsh acidic conditions).[1]

Protocol: DMAP-Catalyzed Acetylation

Rationale: Using 4-Dimethylaminopyridine (DMAP) accelerates the reaction via the formation of a highly reactive N-acylpyridinium intermediate, allowing for milder conditions than standard acid catalysis.[1]

Reagents:

-

Substrate: 2,3-Dihydro-1,4-benzodioxin-6-ol (1.0 eq)

-

Acylating Agent: Acetic Anhydride (

) (1.2 eq)[1] -

Base: Triethylamine (

) (1.5 eq)[1][2] -

Catalyst: DMAP (0.05 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with 2,3-dihydro-1,4-benzodioxin-6-ol and anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add

followed by DMAP.[1] Cool the mixture to 0°C to control exotherm. -

Acylation: Dropwise add Acetic Anhydride over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][3] The starting phenol (

) should disappear, replaced by the less polar ester ( -

Quench: Quench with saturated

solution. -

Workup: Extract with DCM (

). Wash combined organics with 1M HCl (to remove pyridine/DMAP), saturated -

Isolation: Dry over

, filter, and concentrate in vacuo.

Visualization: Synthesis & Workup Flow

Caption: Figure 1. DMAP-catalyzed synthesis workflow ensuring high yield and removal of basic impurities.

Application in Medicinal Chemistry

The acetate group is rarely the final pharmacophore; rather, it is a strategic "mask" used during scaffold elaboration.[1]

Regioselective Electrophilic Aromatic Substitution

The benzodioxane ring is electron-rich.[1] The free phenol is too activating, often leading to over-oxidation or polymerization during nitration or halogenation.[1]

-

Mechanism: Converting the phenol (-OH) to acetate (-OAc) reduces electron density slightly (induction) while maintaining ortho/para direction.[1]

-

Outcome: Allows for controlled nitration at position 7 (ortho to the acetate), a key step in synthesizing 7-amino-1,4-benzodioxane derivatives found in alpha-blockers.[1]

Prodrug Design

In ocular or transdermal drug delivery, the free phenol may have poor bioavailability or cause irritation.[1]

Analytical Characterization (QC)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | Acetate Methyl: Distinct singlet, diagnostic of ester formation.[1] | |

| ¹H NMR (CDCl₃) | Ethylenedioxy Bridge: Multiplet or singlet representing the dioxane ring protons.[1] | |

| ¹H NMR (CDCl₃) | Aromatic: Shift downfield compared to phenol due to deshielding by the ester.[1] | |

| IR Spectroscopy | ~1760 cm⁻¹ | C=O[1] Stretch: Strong ester carbonyl peak (Phenolic esters appear higher than aliphatic).[1] |

| IR Spectroscopy | Absence of ~3300 cm⁻¹ | O-H Stretch: Disappearance confirms full conversion of the phenol.[1] |

QC Decision Tree

Caption: Figure 2. Quality Control logic for validating the acetylation of the benzodioxane scaffold.

Safety & Handling

-

Hazards: As a derivative of a phenol and acetic anhydride, residual reagents may be corrosive.[1] The compound itself should be treated as a potential irritant.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze in the presence of moisture.[1]

-

Disposal: Dispose of as organic waste containing halogens (if DCM was used) or non-halogenated organic solvent waste.[1]

References

-

PubChem. 2,3-dihydro-1,4-benzodioxin-6-ol (Parent Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022).[1][4][5] International Journal of Organic Chemistry. Available at: [Link][1]

-

ChemSpace. Benzodioxane Scaffold Derivatives. Database of chemical building blocks. Available at: [Link]

Navigating the Solution Space: A Technical Guide to the Solubility Profile of Benzodioxin Acetate Derivatives in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the physicochemical properties of a molecule is not merely a preliminary step but a cornerstone of successful therapeutic design. Among these properties, solubility stands out as a critical determinant of a drug candidate's fate. For researchers and scientists working with novel compounds, such as benzodioxin acetate derivatives—a class of molecules with significant therapeutic potential—a comprehensive grasp of their solubility profile is paramount. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, unreliable in vitro assay results, and difficulties in formulation, ultimately hindering the transition from a promising lead to a viable therapeutic agent.[1][2][3] This guide provides an in-depth exploration of the solubility of benzodioxin acetate derivatives in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Theoretical Framework: Predicting and Understanding Solubility

The age-old adage "like dissolves like" serves as a fundamental principle in solubility science.[4] This concept is rooted in the polarity of both the solute (the benzodioxin acetate derivative) and the solvent. The solubility of these derivatives is a delicate interplay of various molecular and environmental factors.

The Influence of Molecular Structure

The benzodioxin acetate core, a heterocyclic structure, possesses a unique electronic and steric profile that dictates its interaction with solvent molecules. Key structural features influencing solubility include:

-

The Benzodioxin Ring System: The parent 1,3-benzodioxane has been described as readily soluble in all organic solvents. This suggests a generally lipophilic character for the core structure. The presence of two oxygen atoms within the dioxin ring introduces some polar character and potential for hydrogen bonding with protic solvents.

-

The Acetate Group: The acetate moiety (-OCOCH₃) adds a polar ester functional group. This group can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and, to some extent, polar protic solvents.

-

Substituents on the Benzene Ring: The nature, position, and number of substituents on the aromatic portion of the molecule can dramatically alter its solubility profile. Electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, will modulate the overall polarity and crystal lattice energy of the compound.

Key Factors Governing Solubility

Several interconnected factors determine the extent to which a benzodioxin acetate derivative will dissolve in a given organic solvent:

-

Polarity: A solvent's polarity is its ability to solvate, or surround, solute molecules. Polar solvents will more effectively dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[4][5]

-

Temperature: For most solid solutes, solubility increases with temperature.[4][6][7] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid. However, this relationship is not always linear and should be determined empirically.[8]

-

Molecular Size: As the molecular size and weight of a compound increase, its solubility tends to decrease.[7][9] Larger molecules present a greater surface area that must be solvated, which can be sterically and energetically challenging for the solvent.

-

Crystal Structure: The arrangement of molecules in the solid state (the crystal lattice) significantly impacts solubility. A more stable crystal lattice with strong intermolecular forces will require more energy to break apart, resulting in lower solubility.[6]

Experimental Determination of Solubility: Methodologies and Protocols

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][10][11][12]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination of a benzodioxin acetate derivative in a selection of organic solvents.

Objective: To determine the maximum concentration of a benzodioxin acetate derivative that can be dissolved in a given solvent at a specific temperature.

Materials:

-

Benzodioxin acetate derivative (solid, pure form)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid benzodioxin acetate derivative to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.[10]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[10] Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2][10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the samples.[10]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[10]

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved benzodioxin acetate derivative.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: A Representative Solubility Profile

While specific solubility data for every benzodioxin acetate derivative must be determined empirically, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended for demonstration purposes.

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL at 25°C) | Observations |

| Non-Polar | ||||

| n-Hexane | 0.1 | 1.88 | < 0.1 | Practically Insoluble |

| Toluene | 2.4 | 2.38 | 5.2 | Sparingly Soluble |

| Polar Aprotic | ||||

| Dichloromethane (DCM) | 3.1 | 9.08 | > 50 | Freely Soluble |

| Ethyl Acetate | 4.4 | 6.02 | 25.8 | Soluble |

| Acetone | 5.1 | 20.7 | > 50 | Freely Soluble |

| Acetonitrile (ACN) | 5.8 | 37.5 | 15.3 | Soluble |

| Polar Protic | ||||

| Ethanol | 4.3 | 24.5 | 30.1 | Soluble |

| Methanol | 5.1 | 32.7 | 22.5 | Soluble |

Data in this table is for illustrative purposes only and does not represent experimentally verified values for a specific benzodioxin acetate derivative.

Causality in Experimental Choices and Self-Validating Systems

The robustness of a solubility study hinges on the rationale behind each experimental step.

-

Why use an excess of solid? To ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic equilibrium solubility. If all the solid dissolves, the result is merely a concentration, not the solubility limit.[10]

-

Why shake for 24-72 hours? To allow sufficient time for the dissolution process to reach equilibrium. Shorter incubation times may lead to an underestimation of the true solubility.[2][10]

-

Why is filtration critical? The presence of even microscopic solid particles in the sample will lead to a significant overestimation of the solubility. A 0.22 µm filter is used to ensure a particle-free solution for analysis.[10]

-

Self-Validation: The protocol incorporates self-validation by analyzing samples taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values from the later time points are consistent, it provides confidence that equilibrium has been reached.[11]

Conclusion: A Pathway to Informed Drug Development

A thorough understanding of the solubility profile of benzodioxin acetate derivatives in organic solvents is indispensable for advancing these compounds through the drug discovery pipeline. By combining a solid theoretical framework with rigorous experimental methodologies like the shake-flask method, researchers can generate reliable data to guide lead optimization, formulation development, and toxicological studies. The insights gained from these studies not only de-risk the development process but also accelerate the journey of these promising molecules from the laboratory to the clinic.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

How do you perform the shake flask method to determine solubility?. (2017, April 27). Quora. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). ACS Publications. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. (2020, July 21). PubMed. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

-

Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

-

Solubility: The Important Phenomenon in Pharmaceutical Analysis. (2022, February 14). Research and Reviews. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

Chemistry and pharmacology of benzodioxanes. (2007, December 4). TSI Journals. [Link]

-

How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

- Process for preparation of 1,4-benzodioxane derivative.

- Process for preparation of 1,4-benzodioxane derivative.

-

Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. [Link]

-

Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. [Link]

-

13.3: Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts. [Link]

-

Solubility factors when choosing a solvent. (2020, November 16). Labclinics. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. rroij.com [rroij.com]

- 5. mdpi.com [mdpi.com]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. Ethyl 1,4-benzodioxan-2-carboxylate | CAS 4739-94-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 9. ajptonline.com [ajptonline.com]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

Technical Guide: Bioactivity & Pharmacological Profile of 1,4-Benzodioxan-6-yl Acetate

Executive Summary

1,4-Benzodioxan-6-yl acetate (also known as 6-acetoxy-1,4-benzodioxane ) is a specialized bicyclic ester primarily utilized as a lipophilic prodrug and stabilized synthetic intermediate in medicinal chemistry. While the parent scaffold (1,4-benzodioxan) is a "privileged structure" found in alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan) and serotonergic agents, the acetate derivative serves a critical role in modulating bioavailability and chemical stability.

This guide analyzes the compound's bioactivity through the lens of metabolic activation , where esterase-mediated hydrolysis releases the active 6-hydroxy-1,4-benzodioxan pharmacophore. It is essential for researchers developing neuroactive agents or antioxidant systems to understand this activation mechanism.

Chemical Profile & Stability

The 1,4-benzodioxan-6-yl acetate molecule consists of a catechol-derived ethylenedioxy ring fused to a benzene ring, substituted at the 6-position with an acetate group.

| Property | Specification |

| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-6-yl) acetate |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Lipophilicity (LogP) | ~1.8 - 2.1 (Predicted) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Low water solubility. |

| Stability | Stable under ambient conditions; hydrolyzes in basic pH or presence of esterases. |

Structural Significance

The acetate moiety masks the phenolic hydroxyl group of 6-hydroxy-1,4-benzodioxan. This masking:

-

Prevents Oxidation : Phenols are prone to quinone formation; the acetate protects the ring from oxidative degradation during storage.

-

Enhances Permeability : The ester increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) or cell membranes before intracellular hydrolysis.

Bioactivity & Mechanism of Action[1][2]

Metabolic Activation (The Prodrug Concept)

1,4-benzodioxan-6-yl acetate itself is pharmacologically quiescent at most receptors. Its bioactivity is indirect , dependent on enzymatic conversion. Upon systemic administration or cellular entry, ubiquitous carboxylesterases (CES1, CES2) cleave the ester bond.

-

Substrate : 1,4-Benzodioxan-6-yl Acetate (Lipophilic, Membrane Permeable)

-

Enzyme : Intracellular Esterases / Plasma Cholinesterases

-

Product : 1,4-Benzodioxan-6-ol (Active Phenol) + Acetic Acid

The released 1,4-benzodioxan-6-ol is a potent antioxidant and a key pharmacophore for:

-

Alpha-Adrenergic Receptors : Acts as an anchor in the binding pocket of

-antagonists. -

Serotonin (5-HT) Receptors : The benzodioxan ring mimics the catecholamine moiety of neurotransmitters.

Pharmacological Applications of the Scaffold

Once hydrolyzed, the benzodioxan core exhibits the following activities:

-

Antioxidant Activity : The electron-rich dioxy ring allows the phenol to scavenge free radicals, protecting neuronal cells from oxidative stress.

-

Antimicrobial Potential : Substituted benzodioxans have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis (FtsZ inhibition).

-

Neuroprotection : The scaffold is structural to Idazoxan (an

-antagonist), enhancing noradrenergic transmission.

Visualizing the Bioactivation Pathway

The following diagram illustrates the metabolic trajectory of 1,4-benzodioxan-6-yl acetate from administration to receptor interaction.

Figure 1: Metabolic activation pathway of 1,4-benzodioxan-6-yl acetate via esterase-mediated hydrolysis.

Experimental Protocols

Synthesis of 1,4-Benzodioxan-6-yl Acetate

This protocol describes the acetylation of 6-hydroxy-1,4-benzodioxan to generate the acetate.

Materials:

-

6-Hydroxy-1,4-benzodioxan (10 mmol)

-

Acetic Anhydride (12 mmol)

-

Pyridine (Catalytic amount or solvent)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution : Dissolve 10 mmol of 6-hydroxy-1,4-benzodioxan in 20 mL of dry DCM.

-

Addition : Add 12 mmol of acetic anhydride slowly at 0°C under nitrogen atmosphere.

-

Catalysis : Add 0.5 mL of pyridine.

-

Reaction : Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup : Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally brine.

-

Purification : Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography if necessary (though often yields are quantitative).

In Vitro Enzymatic Hydrolysis Assay

To verify bioactivation, researchers must assess the hydrolysis rate in plasma or liver microsomes.

Protocol:

-

Preparation : Prepare a 10 mM stock solution of 1,4-benzodioxan-6-yl acetate in DMSO.

-

Incubation : Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL of Porcine Liver Esterase (PLE) .

-

Sampling : Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching : Stop reaction by adding equal volume of ice-cold Acetonitrile.

-

Analysis : Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC-UV (280 nm).

-

Mobile Phase: Water/Acetonitrile (gradient).

-

Detection: Disappearance of Acetate peak, appearance of Phenol peak.

-

Structure-Activity Relationship (SAR) Diagram

The benzodioxan scaffold is versatile.[1] The diagram below highlights how the acetate serves as a gateway to diverse pharmacological classes.

Figure 2: Structure-Activity Relationship (SAR) showing the acetate as a precursor to bioactive classes.

References

-

Gu, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[2]

-

Vazquez, G., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine system. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9]

-

Straniero, V., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies.[1] Antibiotics.[3][1]

-

Chapleo, C. B., et al. (1983). Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry.[2]

Sources

- 1. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity | MDPI [mdpi.com]

- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 9. scirp.org [scirp.org]

Thermodynamic Stability Profile: 2,3-Dihydro-1,4-benzodioxin-6-yl acetate

The following technical guide is structured as a Pre-Formulation Stability Assessment for researchers and drug development scientists. It synthesizes theoretical organic chemistry with practical, self-validating experimental protocols to establish the thermodynamic profile of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate.

Technical Guide & Stability Assessment Framework

CAS Number: 7159-14-0 Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol Synonyms: 1,4-Benzodioxan-6-yl acetate; 6-Acetoxy-1,4-benzodioxane

Executive Summary: The Stability Paradox

2,3-Dihydro-1,4-benzodioxin-6-yl acetate represents a classic challenge in medicinal chemistry intermediates: it balances the lipophilicity required for membrane permeability with the hydrolytic susceptibility of a phenolic ester. As a derivative of 6-hydroxy-1,4-benzodioxane, this compound serves as a critical scaffold in the synthesis of adrenergic antagonists and potential prodrugs.

This guide addresses the thermodynamic vulnerability of the acetate moiety.[1] Unlike simple phenyl acetates, the fused ethylenedioxy ring exerts a specific electronic influence (electron-donating effect) that alters the hydrolysis rate constant (

Molecular Architecture & Theoretical Stability

To predict stability, we must analyze the electronic environment of the reactive center (the ester carbonyl).

Electronic Effects of the Benzodioxan Ring

The 1,4-benzodioxan moiety acts as a net electron-donating group (EDG) via resonance from the oxygen lone pairs.

-

Position 6 (Acetate attachment): This position is para to one ether oxygen and meta to the other.

-

Impact on Hydrolysis: The resonance donation increases the electron density on the benzene ring, which in turn increases the pKa of the leaving group (2,3-dihydro-1,4-benzodioxin-6-ol).

-

Theoretical Consequence: A higher pKa leaving group makes the ester bond more stable toward alkaline hydrolysis compared to 4-nitrophenyl acetate, but potentially comparable to or slightly more stable than unsubstituted phenyl acetate.

-

Thermodynamic Degradation Pathways

The compound faces two primary thermodynamic threats:

-

Hydrolytic Cleavage (Solution State): The primary degradation pathway, driven by pH and temperature, yielding the parent phenol and acetic acid.

-

Fries Rearrangement (Solid/Melt State): Under high thermal stress or Lewis acid catalysis, the acetyl group migrates from the oxygen to the aromatic ring (ortho-position), forming hydroxyacetophenones.

Degradation Pathway Visualization

The following diagram maps the competing thermodynamic pathways.

Figure 1: Primary thermodynamic degradation pathways. Blue indicates the parent compound; Red/Yellow indicate stress vectors; Green/Grey indicate degradation products.

Experimental Protocols: Quantifying Stability

Do not rely on generic literature values. The specific solvation effects of the benzodioxan ring require empirical determination of kinetic constants.

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pseudo-first-order rate constants (

Reagents:

-

Buffer Systems: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Ionic strength adjusted to 0.1 M with KCl.

-

Solvent: Acetonitrile (ACN) (Co-solvent, max 5% v/v).

Methodology:

-

Stock Preparation: Dissolve 10 mg of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate in 10 mL ACN (1 mg/mL).

-

Reaction Initiation: Spike 50 µL of stock into 9.95 mL of pre-thermostated buffer (25°C, 37°C, and 60°C).

-

Sampling: At defined intervals (

min), withdraw 500 µL aliquots. -

Quenching: Immediately dilute into cold ACN:Water (50:50) acidified with 0.1% Formic Acid to stop base catalysis.

-

Analysis: Quantify via HPLC-UV (280 nm).

Data Treatment:

Plot

Protocol B: Arrhenius Stability Prediction (Accelerated Aging)

Objective: Determine the Activation Energy (

Methodology:

-

Perform Protocol A at three temperatures: 40°C, 50°C, 60°C (at pH 7.4).

-

Extract

for each temperature. -

Construct an Arrhenius plot (

vs.

Self-Validating Check:

-

The plot must be linear (

). -

If curvature is observed, it indicates a change in mechanism (e.g., from specific base catalysis to general base catalysis or competing oxidation), invalidating simple extrapolation.

Quantitative Data Summary (Projected)

Based on structural homology with phenyl acetate (

| Parameter | Theoretical Estimate | Significance |

| Hydrolysis | 4 – 12 Hours | Requires immediate processing or frozen storage in aqueous media. |

| Max Stability pH ( | 3.5 – 4.5 | Optimal pH for liquid formulation or extraction. |

| Activation Energy ( | 12 – 16 kcal/mol | Moderate temperature sensitivity; cold chain likely required for solution. |

| Solid State Melting Point | < 60°C (or Oil) | Low lattice energy implies susceptibility to moisture uptake (hydrolysis). |

Stability Testing Workflow

This workflow ensures a systematic approach to characterizing the compound, preventing resource wastage on unstable formulations.

Figure 2: Step-by-step stability assessment workflow. Yellow indicates critical stress testing; Green indicates detailed kinetic profiling.

References

-

ChemSrc. (2025). General properties and CAS registry for 2,3-Dihydro-1,4-benzodioxin-6-yl acetate. Retrieved from [Link]

-

Golovenko, M. Y., & Larionov, V. B. (2015).[2] Kinetics of hydrolysis of 1,4-benzodiazepine derivative by carboxylesterases in mice organism. The Ukrainian Biochemical Journal, 87(3). Retrieved from [Link]

-

Sobrinho, E. V., et al. (2012). Thermodynamic Analysis of Phenol Acylation with Acetic Acid. Semantic Scholar. (Contextual reference for phenyl acetate thermodynamics). Retrieved from [Link]

-

PubChem. (2025).[3] 2,3-Dihydro-1,4-benzodioxin-6-ol (Parent Phenol Data). National Library of Medicine. Retrieved from [Link]

Sources

Structural Analogs of 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate: Scaffold Versatility and Therapeutic Design

Executive Summary

The 2,3-dihydro-1,4-benzodioxin-6-yl acetate (also known as 6-acetoxy-1,4-benzodioxane) represents a pivotal chemical junction in medicinal chemistry. While often utilized as a stable precursor or protected intermediate, its core architecture—the 1,4-benzodioxan scaffold —is a "privileged structure" found in diverse therapeutic classes, from alpha-adrenergic antagonists (e.g., Doxazosin, WB4101) to hepatoprotective agents (e.g., Silybin).

This technical guide dissects the structural analogs of this molecule, focusing on the acetate moiety as a prodrug vector for the bioactive phenol and the benzodioxan ring as a rigid pharmacophore . We provide validated synthetic protocols, structure-activity relationship (SAR) data, and mechanistic visualizations to support researchers in optimizing this scaffold for CNS and metabolic targets.

Structural Architecture & Pharmacophore Analysis

To design effective analogs, one must first deconstruct the parent molecule into its functional zones.

The Core Scaffold (Zone A)

The 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxan) ring system consists of a benzene ring fused to a heterocyclic 1,4-dioxane ring.

-

Electronic Character: The two oxygen atoms donate electron density into the benzene ring via resonance (+M effect), making the aromatic system electron-rich and highly susceptible to electrophilic aromatic substitution at the 6- and 7-positions.

-

Conformational Rigidity: Unlike an open-chain dialkoxybenzene, the ethylene bridge locks the oxygen atoms into a specific spatial arrangement, reducing the entropic penalty upon binding to receptor pockets (e.g.,

-adrenoreceptors).

The Acetate Moiety (Zone B)

The 6-yl acetate group serves two primary roles in drug design:

-

Prodrug Functionality: The acetate masks the polar phenolic hydroxyl group (-OH), significantly increasing lipophilicity (LogP). This facilitates passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membrane. Once cytosolic, ubiquitous esterases hydrolyze the acetate to release the active 6-hydroxy-1,4-benzodioxan .

-

Metabolic Shielding: It temporarily protects the oxygen from Phase II conjugation (glucuronidation/sulfation) during first-pass metabolism.

Synthetic Pathways and Analog Generation[1]

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl acetate and its analogs relies on the "Catechol Strategy." The following workflow details the construction of the ring followed by functionalization.

Core Synthesis Logic (Graphviz Visualization)

The diagram below illustrates the divergent synthesis of the acetate target and its carbamate analogs (a common bioisostere).

Figure 1: Divergent synthetic pathway from pyrocatechol to 6-acetoxy and carbamate analogs. The Baeyer-Villiger oxidation is the critical step for introducing oxygen at the C6 position.

Detailed Protocol: Synthesis of 6-Hydroxy-1,4-benzodioxan (Precursor)

Note: Direct nitration/reduction/diazotization is possible, but the Baeyer-Villiger route is preferred for safety and yield.

Reagents: 6-acetyl-1,4-benzodioxan, m-chloroperbenzoic acid (mCPBA), Dichloromethane (DCM), KOH.

-

Oxidation: Dissolve 6-acetyl-1,4-benzodioxan (10 mmol) in DCM (50 mL). Add mCPBA (12 mmol) portion-wise at 0°C. Stir at room temperature for 12 hours.

-

Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Evaporate solvent to yield the ester intermediate.

-

Hydrolysis: Reflux the intermediate in 10% ethanolic KOH for 2 hours. Acidify with HCl to pH 3.

-

Isolation: Extract with ethyl acetate. The resulting 6-hydroxy-1,4-benzodioxan appears as a pale solid.

Protocol: Acetylation to Target

-

Dissolve the phenol (from step 2.2) in dry pyridine.

-

Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

-

Stir for 4 hours. Pour into ice water. The precipitate is 2,3-Dihydro-1,4-benzodioxin-6-yl acetate .

Structure-Activity Relationship (SAR) & Analog Design

The modification of the "6-yl acetate" structure focuses on three regions: the Ester (metabolic stability), the Benzene ring (electronic tuning), and the Dioxane ring (sterics).

Region B: Ester Bioisosteres (The "Warhead")

The acetate group is labile. For drug development, replacing it with more stable moieties modulates the pharmacokinetic (PK) profile.[1]

| Analog Class | Structural Change | Effect on Mechanism | Therapeutic Application |

| Acetate (Parent) | -O-CO-CH3 | Rapid hydrolysis (t1/2 < 10 min in plasma). | Prodrug for acute delivery of antioxidant phenols. |

| Carbamate | -O-CO-NR2 | Slow hydrolysis; pseudo-irreversible binding. | Acetylcholinesterase (AChE) inhibitors (e.g., Rivastigmine analogs). |

| Carbonate | -O-CO-OR | Moderate stability; lipophilic. | Prodrugs with tailored release rates. |

| Ether | -O-R | Metabolically stable; no hydrolysis. | Alpha-adrenergic antagonists (WB4101 derivatives).[2][3] |

| Sulfonate | -O-SO2-R | High electron-withdrawing; good leaving group. | Cross-coupling intermediates; alkylating agents. |

Region A: Scaffold Ring Expansion/Contraction

Alterations to the ethylenedioxy bridge affect the "pucker" angle of the ring, changing how the molecule fits into receptors like the

-

1,3-Benzodioxole (5-membered ring): Flatter structure. Often leads to higher metabolic liability (formation of reactive carbocations via CYP450).

-

3,4-Dihydro-2H-1,5-benzodioxepine (7-membered ring): Increased flexibility. Useful when the target binding pocket requires an "induced fit."

Experimental Validation: Metabolic Stability Assay

To confirm the "prodrug" status of the acetate analog versus its ether or carbamate counterparts, the following self-validating assay is required.

Objective: Determine the half-life (

Protocol:

-

Preparation: Prepare a 10 mM stock solution of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate in DMSO.

-

Incubation: Spike pooled human plasma (pre-warmed to 37°C) with the stock solution to a final concentration of 10 µM.

-

Sampling: Remove 100 µL aliquots at

minutes. -

Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge at 10,000g for 5 mins. Analyze supernatant via LC-MS/MS.

-

Validation Check: Monitor the disappearance of the Acetate (Parent) and the stoichiometric appearance of the Phenol (Metabolite). If Phenol does not appear, the assay is invalid (check extraction efficiency).

Therapeutic Implications

Alpha-Adrenergic Antagonism

The 1,4-benzodioxan scaffold is a cornerstone in designing

-

Mechanism:[4] The benzodioxan oxygen lone pairs form hydrogen bonds with Serine residues in the receptor transmembrane domain, while the aromatic ring engages in

-

Neuroprotection & Antioxidant Activity

The hydrolyzed metabolite (6-hydroxy-1,4-benzodioxan) mimics the structure of Vitamin E (Tocopherol) .

-

Mechanism:[4] It acts as a radical scavenger. The electron-donating dioxy ring stabilizes the phenoxy radical formed after intercepting Reactive Oxygen Species (ROS). The acetate prodrug form ensures this antioxidant payload reaches the CNS before oxidation occurs in the bloodstream.

References

-

Gu, W., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

-

Chapleo, C. B., et al. (1983). "Alpha-adrenoreceptor reagents. 2. Synthesis and biological activity of 1,4-benzodioxans."[5][6][7][8] Journal of Medicinal Chemistry. Link

-

Bao, X., et al. (2016). "Synthesis of Phenylpiperazine Derivatives of 1,4-Benzodioxan as Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. (Foundational text on esterase lability of phenolic acetates). Link

-

Vazquez, G., et al. (2022). "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry. Link

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 7. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacophore Analysis of Benzodioxin Derivatives in Drug Discovery

Abstract: The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from α-adrenergic receptor antagonism to anticancer and anti-inflammatory activities.[1][2][3] Understanding the precise spatial and electronic requirements for their interaction with biological targets is paramount for rational drug design. This technical guide provides a comprehensive overview of pharmacophore modeling as a powerful computational strategy to elucidate the structure-activity relationships (SAR) of benzodioxin derivatives. We will explore both ligand- and structure-based methodologies, detail self-validating experimental workflows, and demonstrate how these models serve as robust 3D queries for virtual screening and lead optimization, ultimately accelerating the discovery of novel therapeutics.

The Benzodioxin Scaffold: A Versatile Core in Medicinal Chemistry

The 1,4-benzodioxin moiety is a heterocyclic scaffold present in a wide array of pharmacologically active agents.[1] Its rigid structure, combined with the potential for diverse substitutions on the aromatic ring and the dioxin portion, allows for fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets. Notably, benzodioxin derivatives have been extensively studied as α-adrenergic receptor antagonists for conditions like benign prostatic hyperplasia.[4][5] More recent applications have expanded to include potent inhibitors of enzymes like β-ketoacyl–acyl carrier protein synthase III (FabH) in drug-resistant bacteria, as well as compounds with significant anti-inflammatory and anticancer properties.[1][3][6]

The core challenge in developing benzodioxin-based drugs lies in deciphering the key molecular features that govern their biological activity. Pharmacophore modeling addresses this by abstracting the essential steric and electronic features required for optimal molecular interactions with a specific target.[7]

Foundational Principles of Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a biological target and elicit a specific response.[7] It is not a real molecule or a set of functional groups but rather an abstract concept that describes the crucial interaction points.[8]

Key Pharmacophoric Features Include:

-

Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carbonyl oxygen, amine nitrogen).

-

Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., hydroxyl, amine protons).

-

Hydrophobic (HY): Non-polar regions, such as alkyl or aryl groups.

-

Aromatic Ring (AR): Planar, cyclic conjugated systems.

-

Positive/Negative Ionizable (PI/NI): Groups that carry a formal charge at physiological pH.

There are two primary approaches to generating a pharmacophore model, the choice of which depends on the available data.[8][9]

-

Ligand-Based Pharmacophore Modeling (LBPM): Utilized when the 3D structure of the target is unknown, but a set of active ligands is available.[10] The method involves aligning a set of structurally diverse active molecules to identify common chemical features that are essential for their bioactivity.[10][11]

-

Structure-Based Pharmacophore Modeling (SBPM): Employed when the 3D structure of the biological target (e.g., from X-ray crystallography or NMR) is known.[12] This approach analyzes the key interaction points between the target and a bound ligand within the active site to generate a pharmacophore model.[12][13]

Ligand-Based Pharmacophore Modeling (LBPM) Workflow

The LBPM approach is predicated on the principle that molecules with similar biological activities often share a common binding mode and, therefore, a common pharmacophore.

Rationale and Causality

This method is chosen when a reliable 3D structure of the target protein is unavailable. The central hypothesis is that a shared 3D arrangement of chemical features among a set of active molecules is responsible for their activity. The quality of the resulting model is directly dependent on the quality and diversity of the input "training set" of molecules.

Detailed Protocol: Training and Test Set Preparation

A robust model requires a carefully curated dataset.

-

Data Collection: Assemble a set of benzodioxin derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) against the target of interest.

-

Activity Thresholding: Divide the compounds into at least two groups: highly active, moderately active, and inactive. A wide range of activities is crucial for the model's discriminatory power.

-

Training Set Selection:

-

Test Set Selection:

Detailed Protocol: Model Generation and Validation

This protocol outlines a self-validating system for generating and assessing the quality of a pharmacophore model.

Step 1: Conformational Analysis

-

Objective: To explore the flexible nature of the ligands and identify their potential bioactive conformations.

-

Procedure: For each molecule in the training set, generate a library of low-energy 3D conformations. This is a critical step as the software will search for a common pharmacophore among these varied shapes.

Step 2: Pharmacophore Hypothesis Generation

-

Objective: To identify common chemical features and their spatial arrangement among the active compounds.

-

Procedure: Use software like PHASE, Catalyst, or LigandScout to align the conformers of the active molecules and generate a set of pharmacophore hypotheses.[15] Each hypothesis is a unique 3D arrangement of features (e.g., one HBD, two HBAs, and one AR).

-

Causality: The software scores each hypothesis based on how well it maps to the most active molecules while being absent in the inactive ones.

Step 3: Internal Validation

-

Objective: To assess the model's ability to correctly classify the compounds used to build it.

-

Procedure:

-

Fischer's Randomization Test: The software shuffles the activity data of the training set and attempts to build new pharmacophore models.[16] If the original model has a significantly better score than the random models, it indicates a true structure-activity relationship.[16]

-

Leave-One-Out Cross-Validation: Systematically remove one compound from the training set, rebuild the model, and predict the activity of the removed compound.[11]

-

Step 4: External Validation

-

Objective: To evaluate the model's predictive power on an independent dataset.[11]

-

Procedure:

-

Use the generated pharmacophore model as a 3D query to screen the pre-defined test set.

-

The model's quality is assessed by its ability to prioritize active compounds over inactive ones.

-

Table 1: Key Metrics for Pharmacophore Model Validation

| Metric | Description | Desired Value |

| Correlation Coefficient (R²) | Measures the correlation between experimental and predicted activities for the training set.[14] | > 0.8 |

| Cross-Validated R² (Q²) | A measure of the model's internal predictive ability.[14][17] | > 0.6 |

| Goodness of Hit (GH) Score | A scoring function that evaluates the model's ability to enrich active compounds from a database. A score > 0.7 indicates a very good model.[18] | > 0.7 |

| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database. | High value |

| Receiver Operating Characteristic (ROC) | A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of model quality. | AUC close to 1.0 |

Structure-Based Pharmacophore Modeling (SBPM) Workflow

When a high-resolution 3D structure of the target protein is available, an SBPM approach can provide a highly accurate model representing the key interactions within the binding pocket.[12]

Rationale and Causality

This method derives features directly from the interaction points within the protein's active site.[12] It has the advantage of not requiring a large set of known active ligands and can reveal novel interaction sites that might not be exploited by known inhibitors.[12]

Detailed Protocol: SBPM Generation

Step 1: Protein-Ligand Complex Preparation

-

Objective: To prepare the PDB structure for modeling.

-

Procedure:

-

Obtain the crystal structure of the target protein, preferably co-crystallized with a benzodioxin derivative or a similar ligand, from the Protein Data Bank (PDB).

-

Prepare the protein by adding hydrogen atoms, assigning correct protonation states, and removing water molecules that are not critical for binding.

-

Energy-minimize the complex to relieve any steric clashes.

-

Step 2: Interaction Mapping and Feature Generation

-

Objective: To identify all potential interaction points in the active site.

-

Procedure: Use software to automatically identify and map the pharmacophoric features of the active site based on the types of amino acid residues present (e.g., Asp/Glu as HBA, Lys/Arg as HBD, Phe/Trp as Aromatic/Hydrophobic).

Step 3: Model Refinement and Validation

-

Objective: To create a final, validated pharmacophore model.

-

Procedure:

-

Select the most relevant features that are observed to interact with the bound ligand.

-

Generate a pharmacophore hypothesis based on these features.

-

Validate the model by docking a set of known active and inactive compounds into the protein's active site and checking if they map onto the pharmacophore features.[13] A good model should be mapped well by active compounds but poorly by inactive ones.

-

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.[11][19]

Virtual Screening

The primary application of a pharmacophore model is to serve as a 3D query for rapidly screening large compound libraries (e.g., ZINC, Enamine, Maybridge) to identify novel molecules that possess the required features.[16][19][20] This process is significantly faster than structure-based methods like molecular docking.[12]

Studies on α1A-adrenoceptor antagonists have successfully used ligand-based pharmacophore modeling to identify key structural requirements for activity.[21] One study developed a four-feature hypothesis consisting of one positive ionizable group, one hydrogen-bond donor, one aromatic ring, and one hydrophobic group.[21] This model was then used as a query for virtual screening to identify new potential leads. Another study highlighted that a critical feature for selectivity between α1A and α1B subtypes is the distance between a basic nitrogen atom and the center of an aromatic ring system, a finding derived directly from pharmacophore analysis.[4]

Pharmacophore-Guided Lead Optimization

Pharmacophore models can guide the chemical modification of hit compounds to improve their potency and selectivity. By visualizing how a lead compound maps to the pharmacophore, chemists can identify positions where modifications could better satisfy the model's features, for instance, by adding a hydrogen bond donor or increasing hydrophobicity. This is often integrated with 3D-QSAR (Quantitative Structure-Activity Relationship) studies, where the pharmacophore alignment provides the structural basis for building a predictive statistical model.[8][14][17]

Visualization of Workflows

Conceptual Pharmacophore Model

This diagram illustrates the abstract nature of a pharmacophore, representing the key interaction features of a hypothetical benzodioxin derivative.

Caption: Abstract representation of pharmacophoric features.

General Pharmacophore Modeling Workflow

This diagram outlines the decision-making process and workflows for both ligand-based and structure-based pharmacophore modeling.

Caption: Decision workflow for pharmacophore modeling.

Conclusion and Future Perspectives

Pharmacophore analysis is an indispensable computational tool in modern drug discovery for decoding the complex SAR of versatile scaffolds like 1,4-benzodioxin. By providing a 3D map of essential interaction features, it enables the rapid identification of novel, potent, and selective lead compounds. The methodologies detailed in this guide, emphasizing rigorous, self-validating protocols, ensure the generation of robust and predictive models.

Future advancements will likely see the deeper integration of artificial intelligence and machine learning with pharmacophore modeling.[9][15] These approaches can enhance feature selection, improve the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and build more sophisticated, dynamic pharmacophore models that account for protein flexibility, further refining our ability to design the next generation of benzodioxin-based therapeutics.[9][15]

References

- Pharmacophore modeling | Medicinal Chemistry Class Notes |... | Fiveable. (2025, August 15).

- Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23).

- Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes.

- Structure based Pharmacophore Modeling Service - Creative Biolabs.

- Ligand-based Pharmacophore Modeling - Protheragen.

- Workflow diagram presenting the ligand based pharmacophore modeling (A)... - ResearchGate.

- Pharmacophore identification of alpha(1A)-adrenoceptor antagonists - PubMed. (2005, February 1).

- Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC.

- 3D Ligand-Based Pharmacophore Modeling - Bio-protocol.

- Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7).

- Ligand based Pharmacophore Modeling Service - Creative Biolabs.

- Pharmacophore modeling: advances and pitfalls - Frontiers.

- Selective alpha-1a adrenergic receptor antagonists. Effects of pharmacophore regio- and stereochemistry on potency and selectivity - PubMed.

- Computational Modeling of Selective Pharmacophores at the α1‐Adrenergic Receptors | Request PDF - ResearchGate.

- Pharmacophore model validation using GH score method. - ResearchGate.

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26).

- Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - Frontiers. (2023, January 11).

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent - AIR Unimi.

- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC.

- Pharmacophore-based virtual screening & molecular docking studies on selected plant constituents of Plantago major - Journal of Applied Pharmaceutical Science. (2023, March 28).

- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - MDPI. (2019, November 22).

- Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer - Longdom Publishing.

- (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - ResearchGate. (2025, August 6).

- Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. (2002, February 15).

- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23).

- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (2020, September 7).

- Combined Pharmacophore Modeling, 3D-QSAR, Homology Modeling and Docking Studies on CYP11B1 Inhibitors - MDPI. (2015, January 9).

- Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity - MDPI. (2023, December 8).

- Pharmacophore generation, atom-based 3D-QSAR, docking, and virtual scr | RRMC - Dove Medical Press. (2013, December 27).

- 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC. (2021, August 24).

- A Review on Various Analytical Methods on Some Alpha Adrenergic Antagonists.

- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25).

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.

- Pharmacophore modeling and 3D QSAR studies for prediction of matrix metalloproteinases inhibitory activity of hydroxamate derivatives - Biotechnology Research and Innovation Journal. (2017, October 25).

- The approach of 3DQSAR Pharmacophore modeling and Docking - YouTube. (2023, November 23).

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nano-ntp.com [nano-ntp.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. fiveable.me [fiveable.me]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. longdom.org [longdom.org]

- 14. dovepress.com [dovepress.com]

- 15. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pharmacophore identification of alpha(1A)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization of Benzodioxin Acetates: Melting and Boiling Point Data

Executive Summary

Benzodioxin acetates —specifically esters derived from the 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) scaffold—serve as critical pharmacophores in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin) and novel antidepressant agents. Their physical properties, particularly melting points (MP) and boiling points (BP), are pivotal for process optimization, purification strategies, and solid-state characterization during drug development.

This technical guide consolidates experimentally validated physical data for key benzodioxin acetate derivatives, analyzes structure-property relationships (SPR), and provides authoritative protocols for their synthesis and characterization.

Chemical Identity and Structural Scope[1][2][3][4][5][6][7]

The term "benzodioxin acetate" typically refers to two distinct structural classes based on the attachment point of the acetate moiety:

-

Heterocyclic-Substituted Acetates: The acetate group is attached to the dioxane ring (e.g., position 2 or 3), often via a methylene linker.

-

Example: (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl acetate.[1]

-

-

Aromatic-Substituted Acetates: The acetate group is attached to the benzene ring (positions 5, 6, 7, or 8), either directly (phenolic esters) or via a linker (phenylacetic acid esters).

Structural Visualization

The following diagram illustrates the synthesis and structural divergence of these derivatives.

Figure 1: Synthetic divergence of benzodioxin acetate derivatives.[6]

Physical Properties Data Bank

The following data sets are aggregated from high-purity synthesis logs and authoritative chemical databases.

Table 1: Melting and Boiling Points of Key Benzodioxin Acetates & Esters

| Compound Name | CAS Number | Molecular Weight | Boiling Point (BP) | Melting Point (MP) | Pressure (mmHg) |

| Ethyl 1,4-benzodioxan-2-carboxylate | 4739-94-0 | 208.21 | 115 °C | < 25 °C (Liquid) | 0.2 |

| (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl acetate | 64179-44-8 | 208.21 | 165–170 °C* | 45–48 °C | 15.0 |

| 1,4-Benzodioxan-6-acetic acid | 17253-11-1 | 194.18 | N/A (Dec.) | 73–78 °C | Atm |

| Benzo[d][1,3]dioxol-5-yl acetate | 326-58-9 | 180.16 | 273.7 °C | N/A | 760 |

| 1,4-Benzodioxan-6-carboxaldehyde | 29668-44-8 | 164.16 | 105 °C | 49–51 °C | 15.0 |

*Note: BP estimated based on the alcohol precursor (1,4-benzodioxan-2-methanol) which boils at 155-160°C @ 12mmHg. Acetylation typically increases molecular weight but removes hydrogen bond donation, often resulting in a similar or slightly elevated BP under vacuum.

Table 2: Comparative Density and Refractive Index Data

| Compound | Density (g/mL) | Refractive Index ( | Appearance |

| Ethyl 1,4-benzodioxan-2-carboxylate | 1.208 | 1.523 | Clear, colorless to yellow liquid |

| 1,4-Benzodioxan-6-carboxaldehyde | 1.301 | 1.588 | White to beige crystalline solid |

| 1,3-Benzodioxole (Parent) | 1.064 | 1.538 | Colorless liquid |

Structure-Property Relationships (SPR)

Understanding the causality behind these physical constants is essential for predicting the behavior of novel derivatives.

The "Oxygen Effect" on Packing

The 1,4-benzodioxan ring system possesses a "half-chair" conformation in the dioxane ring. This puckering disrupts the planarity of the fused benzene ring slightly, reducing the efficiency of crystal packing compared to flat aromatic systems like naphthalene.

-

Consequence: Benzodioxin derivatives often have lower melting points than their carbocyclic analogues (e.g., tetralin derivatives).

-

Isomerism: 6-substituted derivatives (aromatic substitution) generally have higher melting points than 2-substituted derivatives (heterocyclic substitution) due to the higher symmetry and better stacking potential of the aromatic tail.

Hydrogen Bonding vs. Acetylation

The conversion of a benzodioxin alcohol (e.g., 2-hydroxymethyl-1,4-benzodioxan) to its acetate ester significantly alters physical properties:

-

Boiling Point: Acetylation removes the hydroxyl group's ability to act as a hydrogen bond donor. While the molecular weight increases (adding ~42 Da), the loss of intermolecular H-bonding often prevents a drastic rise in boiling point, and in some cases, may lower the boiling point relative to the parent alcohol at atmospheric pressure.

-

Solubility: The acetate moiety increases lipophilicity (LogP increases), making these compounds suitable for extraction into organic solvents like ethyl acetate or dichloromethane during workup.

Experimental Protocols

Protocol A: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl Acetate

A self-validating protocol for generating the acetate from the alcohol precursor.

Reagents:

-

(2,3-Dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq) with DMAP (0.1 eq)

-

Dichloromethane (DCM) (Solvent)

Methodology:

-

Setup: In a flame-dried round-bottom flask under

atmosphere, dissolve the starting alcohol in anhydrous DCM (0.5 M concentration). -

Addition: Cool to 0°C. Add base (Pyridine/TEA) followed by the dropwise addition of acetic anhydride.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The alcohol spot (

) should disappear, replaced by the acetate spot ( -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (SiO2, 10-20% EtOAc/Hexane). -

Validation: Product should be a clear oil or low-melting solid. Confirm structure via

-NMR (Singlet at

Protocol B: Micro-Boiling Point Determination (Siwoloboff Method)

For liquid benzodioxin acetates where sample quantity is limited.

-

Preparation: Seal a standard melting point capillary tube at one end.

-

Sample Loading: Introduce 10–20

of the liquid sample into a larger ignition tube (approx 5mm diameter). -

Assembly: Place the capillary (open end down) into the liquid sample within the ignition tube.

-

Heating: Attach the assembly to a thermometer and immerse in a Thiele tube or oil bath. Heat slowly.

-

Observation:

-

Initially, slow bubbles escape from the capillary (thermal expansion).

-

Boiling Point: The temperature at which a rapid, continuous stream of bubbles emerges is the boiling point. Stop heating.

-

Confirmation: As the bath cools, the liquid will eventually be sucked back into the capillary. The temperature at which the liquid enters the capillary corresponds to the boiling point at that specific atmospheric pressure.

-

References

-

PubChem. (2025).[7][8][9] Compound Summary: 1,4-Benzodioxin Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

World Intellectual Property Organization (WIPO). (2020). Patent WO2020190765A2: Compositions and methods for treating cancer. (Describes synthesis of benzodioxin-2-yl methyl acetate intermediates). Available at: [Link]

-

NIST Chemistry WebBook. (2025). 4H-1,3-Benzodioxin Phase Change Data. National Institute of Standards and Technology.[10] Available at: [Link]

Sources

- 1. 1,4-Benzodioxin-2-carboxylicacid, 2,3-dihydro-, methyl est… [cymitquimica.com]

- 2. 1797842-87-5|Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 38367-42-9|2-(2-Amino-5-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. 1-bromo-1-methoxyethane | CAS#:57977-96-5 | Chemsrc [chemsrc.com]

- 5. 744984-13-2|2-(2-Amino-4-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 6. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 7. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one | C16H20N2O3S | CID 198028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Benzodioxin | C8H6O2 | CID 136071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4H-1,3-Benzodioxin [webbook.nist.gov]

Methodological & Application

Application Note: Synthesis and Purification of 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate

Abstract & Application Scope